(R)-Morpholine-2-carboxylic acid hydrochloride
CAS No.: 1273577-14-2
VCID: VC0088847
Molecular Formula: C5H10ClNO3
Molecular Weight: 167.589
* For research use only. Not for human or veterinary use.

Description |
(R)-Morpholine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the category of amino acids and their derivatives. It is classified as a secondary amine due to the presence of a morpholine ring, which contributes to its nucleophilic properties in various chemical reactions. This compound is a morpholine derivative, specifically a substituted morpholine-2-carboxylic acid, and is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Storage ConditionsSolubility
Hazard Information
Synthesis Methods(R)-Morpholine-2-carboxylic acid hydrochloride can be synthesized through various chemical reactions involving morpholine derivatives and carboxylic acids. The synthesis typically involves several key steps, including the formation of morpholine derivatives and their subsequent carboxylation. Specific conditions such as temperature, pressure, and catalysts vary based on the chosen synthetic pathways. Applications in Organic Synthesis
Analytical Techniques
Research Findings and Biological ActivityWhile specific biological activity data for (R)-Morpholine-2-carboxylic acid hydrochloride is limited, its role as an intermediate in synthesizing biologically active compounds is well-documented. The stereochemistry at the chiral center is critical for its biological activity. Detailed kinetic studies and computational modeling are often required to elucidate reaction pathways and transition states involved in its transformations. |
---|---|
CAS No. | 1273577-14-2 |
Product Name | (R)-Morpholine-2-carboxylic acid hydrochloride |
Molecular Formula | C5H10ClNO3 |
Molecular Weight | 167.589 |
IUPAC Name | (2R)-morpholine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 |
Standard InChIKey | XLKJUXXMBJDEBH-PGMHMLKASA-N |
SMILES | C1COC(CN1)C(=O)O.Cl |
PubChem Compound | 72206658 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume